

Navigating the Gq Landscape: A Comparative Guide to Inhibitors Beyond YM-254890

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Compound of Interest

Compound Name: YM-254890

Cat. No.: B1683496

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For researchers, scientists, and drug development professionals, the selective inhibition of Gq-family G proteins is a critical tool for dissecting cellular signaling and a promising avenue for therapeutic intervention. While **YM-254890** has been a cornerstone in this field, a growing need for alternative tools with diverse properties has led to the characterization of other potent and selective inhibitors. This guide provides a comprehensive comparison of **YM-254890** and its primary alternatives, with a focus on experimental data to inform inhibitor selection.

This guide will delve into the performance of FR900359 (also known as UBO-QIC), a natural product structurally similar to **YM-254890**, and touch upon other emerging inhibitors such as the small molecule BIM-46187 and the peptide-based antagonist GP-2A. We will explore their mechanisms of action, potency, selectivity, and key physicochemical and pharmacokinetic properties.

Performance Comparison of Gq Inhibitors

The following tables summarize the key quantitative data for **YM-254890** and its alternatives, providing a clear comparison of their performance characteristics.

Table 1: Physicochemical and Pharmacokinetic Properties

Property	YM-254890	FR900359 / UBO-QIC	BIM-46187	GP-2A
Molecular Weight (Da)	959.49[1]	1001.53[1]	940.96 (anhydrous)	~1589
LogP (calculated)	1.37[1]	1.86[1]	Not Reported	Not Applicable
Water Solubility	88 µM (kinetic)[1]	189 µM (kinetic)[1]	10 mg/mL	25 mg/mL
Oral Bioavailability	Low[1]	Low[1]	Orally active	Not cell-permeable
Brain Penetration	Low[1]	Low[1]	Not Reported	No
Plasma Protein Binding	Higher than FR900359[1]	Lower than YM-254890[1]	Not Reported	Not Reported
Metabolic Stability (Liver Microsomes)	More stable than FR900359[1]	Less stable than YM-254890[1]	Not Reported	Not Reported
Target Residence Time	3.8 min (at 37°C)[1]	92.1 min (at 37°C)[1]	Not Reported	Not Reported

Table 2: Potency and Selectivity

Parameter	YM-254890	FR900359 / UBO-QIC	BIM-46187	GP-2A
Potency (IC50/pKD)	IC50: ~0.031 μM (Ca ²⁺ mobilization)[2] pKD: 7.96[3]	IC50: 1-3 μM[4] pKD: 8.45[3]	IC50: 3.9 x 10 ⁻⁷ M (FRET)[5]	Inhibits at 10 μM
Selectivity	Selective for G _α q, G _α 11, G _α 14 over G _α s, G _α i/o, G _α 12/13. [6] Does not inhibit G _α 15/16. [7]	Selective for G _α q, G _α 11, G _α 14 over G _α s, G _α i/o, G _α 12/13. [7] May inhibit G _α 16 at higher concentrations (>1 μM).[7][8]	Preferentially silences G _α q signaling in some cell contexts.[9]	Selectively inhibits activation of G _q by M1-muscarinic cholinergic receptors.
Off-Target Effects	Some reports suggest potential inhibition of G _α s and biased inhibition of G _α i/o signaling.[10]	May inhibit G _β -mediated signaling from G _i -coupled receptors.[11]	Can inhibit other G protein families depending on the cellular context.	Not extensively characterized.

Mechanism of Action

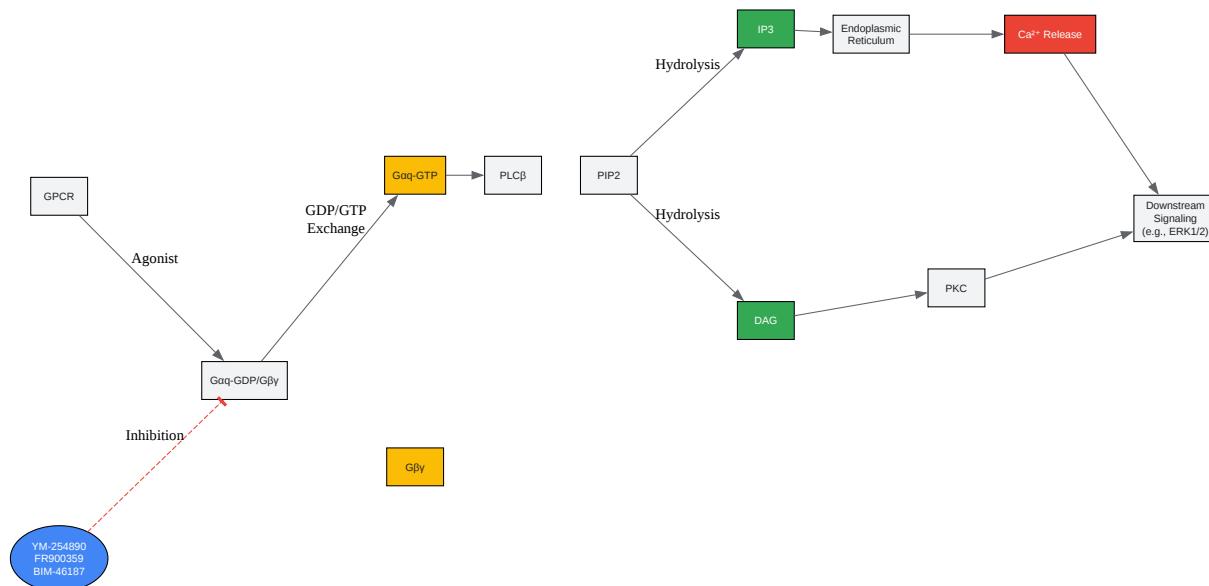
YM-254890 and **FR900359** are cyclic depsipeptides that act as guanine nucleotide dissociation inhibitors (GDIs).[3] They bind to a pocket on the G_αq subunit, preventing the release of GDP and subsequent binding of GTP, thereby locking the G protein in its inactive state.[12]

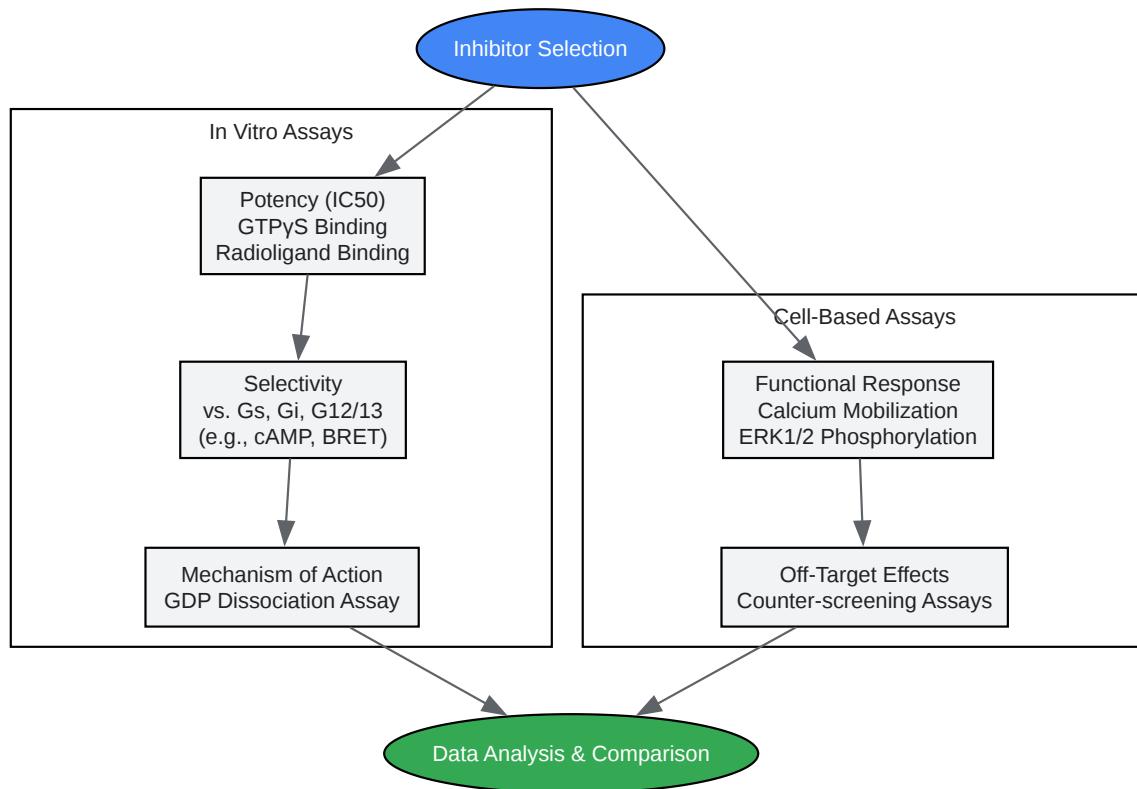
BIM-46187, a tetrahydroimidazo[1,2a]pyrazine dimer, exhibits a distinct mechanism. It traps the G_αq subunit in an "empty pocket" conformation by allowing GDP to exit but preventing GTP from entering.[4][9]

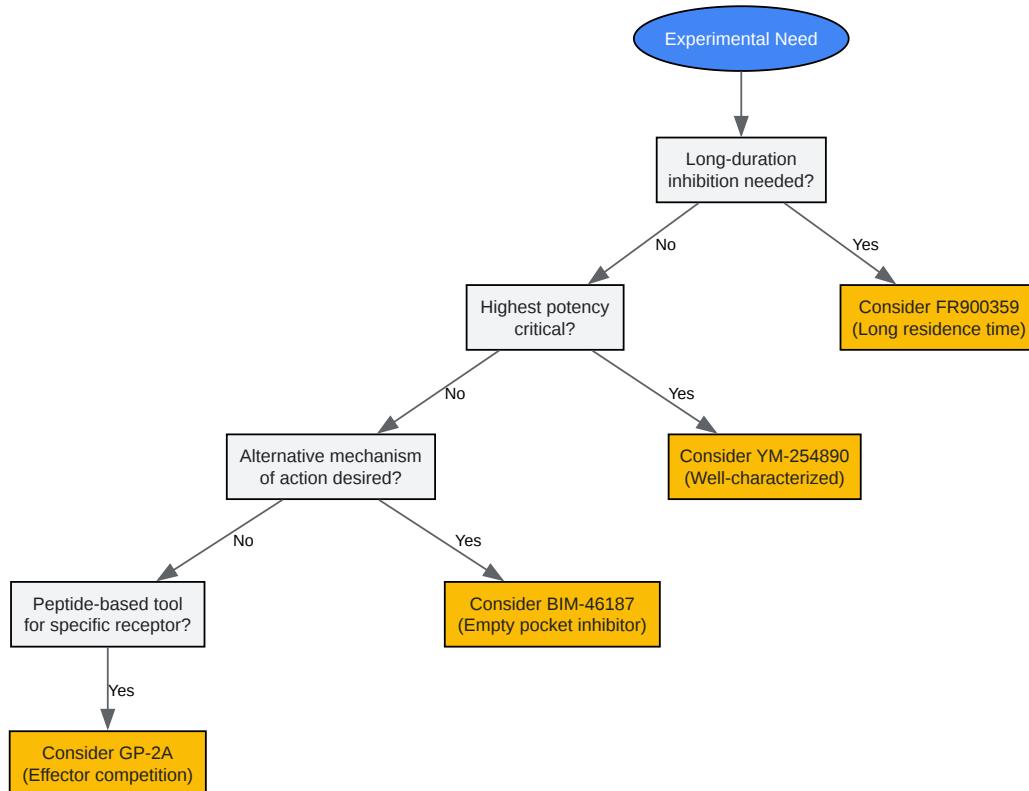
GP-2A is a peptide derived from phospholipase C-β3 that is thought to competitively inhibit the interaction between G_αq and its effectors.[13]

Signaling Pathways and Experimental Workflows

To aid in the design of experiments, the following diagrams illustrate the canonical Gq signaling pathway, a typical workflow for evaluating Gq inhibitors, and the logical relationship of inhibitor selection based on experimental needs.





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